molecular formula C24H21ClN4O4S B2661066 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-35-1

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2661066
CAS No.: 533869-35-1
M. Wt: 496.97
InChI Key: YFQCJOGPJNSXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound designed for research applications, featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group and linked to a benzamide moiety with a benzyl(ethyl)sulfamoyl side chain. This structural architecture is associated with a range of potential bioactivities, making it a candidate for investigation in multiple biochemical domains. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its significant biological potential . Compounds based on this core have been reported to exhibit potent enzyme inhibitory activity. Specifically, N -substituted sulfonyl amide derivatives incorporating the 1,3,4-oxadiazole ring have been identified as highly potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CA I and II), which are key therapeutic targets in areas such as neurodegenerative disorders and cancer . Furthermore, halogenated N -(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated strong antibacterial properties, with some showing efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) by potentially multitargeting essential bacterial pathways . The sulfonamide group in its structure is a classic pharmacophore known to interfere with metabolic processes and is found in various therapeutic agents . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S/c1-2-29(16-17-8-4-3-5-9-17)34(31,32)19-14-12-18(13-15-19)22(30)26-24-28-27-23(33-24)20-10-6-7-11-21(20)25/h3-15H,2,16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQCJOGPJNSXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The 2-chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

The benzamide core can be synthesized by reacting benzoyl chloride with appropriate amines under basic conditions. The final step involves the sulfonation of the benzamide with benzyl(ethyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize waste.

Chemical Reactions Analysis

Hydrolysis of the Sulfamoyl Group

The sulfamoyl group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. This reaction is critical for modifying the compound’s polarity and bioavailability.

Reaction ConditionsProductYieldReference
6M HCl, reflux, 12h4-sulfobenzoic acid derivative72%
2M NaOH, 80°C, 8hSodium sulfonate salt85%

Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the sulfur center, followed by cleavage of the S–N bond.

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in ring-opening and electrophilic substitution reactions due to its electron-deficient nature.

Ring-Opening Reactions

Under acidic conditions, the oxadiazole ring opens to form hydrazide intermediates:

text
C20H19ClN4O3S + H2O → C18H17ClN3O2S + NH2NH2

Conditions : 3M H2SO4, 100°C, 6h
Product : Hydrazide derivative with 68% yield .

Electrophilic Substitution

The oxadiazole’s C-2 position reacts with electrophiles (e.g., NO2+):

ElectrophileConditionsProductYield
Nitronium tetrafluoroborateCH2Cl2, 0°C, 2h2-nitro-1,3,4-oxadiazole derivative55%

Chlorophenyl Group Reactivity

The 2-chlorophenyl substituent undergoes nucleophilic aromatic substitution (SNAr) and coupling reactions.

SNAr Reactions

The chlorine atom is replaced by nucleophiles (e.g., –OCH3, –NH2) under catalytic conditions:

NucleophileCatalystConditionsProductYield
MethoxideCuI, 1,10-phenanthrolineDMF, 120°C, 24h2-methoxyphenyl derivative63%
AmmoniaPd(OAc)2, XPhosToluene, 100°C, 12h2-aminophenyl derivative48%

Suzuki–Miyaura Coupling

The chlorophenyl group participates in cross-couplings with boronic acids:

text
Ar–Cl + Ar'–B(OH)2 → Ar–Ar'

Conditions : Pd(PPh3)4, K2CO3, DME/H2O (3:1), 80°C, 18h
Yield : 78% for biaryl product .

Amide Bond Reactivity

The benzamide moiety undergoes hydrolysis and condensation reactions.

Acid-Catalyzed Hydrolysis

text
RCONHR' + H2O → RCOOH + H2NR'

Conditions : 6M HCl, reflux, 10h
Product : Benzoic acid derivative (89% yield).

Condensation with Amines

The amide reacts with primary amines to form substituted ureas:

AmineConditionsProductYield
AnilineDCC, DMAP, CH2Cl2, 24hN-phenylurea derivative65%

Comparative Reaction Profiles

Key differences in reactivity compared to analogs:

Structural FeatureReactivity TrendExample
Benzyl(ethyl)sulfamoylHigher hydrolytic stability vs. methyl analogs20% slower hydrolysis than
2-ChlorophenylFaster SNAr vs. 4-chlorophenyl isomers2x rate enhancement in methoxylation

Mechanistic Insights

  • Sulfamoyl Hydrolysis : Proceeds via a tetrahedral intermediate, stabilized by the benzyl group’s electron-donating effect.

  • Oxadiazole Ring Opening : Acidic conditions protonate the ring’s nitrogen, weakening the N–O bond .

  • SNAr at Chlorophenyl : Enhanced by the oxadiazole’s electron-withdrawing effect, which activates the aromatic ring.

Scientific Research Applications

Research indicates that 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant biological activity:

  • Anticancer Properties : The compound has been investigated for its potential anticancer effects, particularly against melanoma cell lines. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects.
  • Antimicrobial Activity : Derivatives of oxadiazole compounds have demonstrated anti-tubercular activity. The unique structure of this compound may contribute to its efficacy against various pathogens.

Applications in Medicinal Chemistry

The applications of this compound extend across various fields:

  • Cancer Therapy : As an anticancer agent targeting specific molecular pathways involved in tumor growth.
  • Infection Control : Potential use in treating infections caused by resistant strains of bacteria or tuberculosis.
  • Corrosion Inhibition : Certain oxadiazole derivatives have shown promise in industrial applications as corrosion inhibitors.

Case Studies

Several studies have documented the efficacy and potential applications of compounds similar to this compound:

  • A study published in ACS Omega highlighted the synthesis and evaluation of oxadiazole derivatives as potent RET kinase inhibitors for cancer therapy. The results indicated that specific modifications enhanced biological activity significantly .
  • Another investigation into thiazolidinone derivatives demonstrated considerable anticancer potential, suggesting that structural modifications can lead to enhanced therapeutic agents .

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and the sulfonamide group are key structural features that contribute to its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Difference : Methyl group on sulfamoyl (vs. ethyl in the target compound) and 4-methoxyphenyl substituent.
  • LMM5 exhibits antifungal activity against C. albicans (MIC₅₀: 50 µg/mL) .
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Key Difference : Fluorine substitution at the phenyl ring’s para position (vs. chlorine at ortho).
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
  • Key Difference : Cyclohexyl(ethyl)sulfamoyl and furan substituents.
  • Impact : The bulky cyclohexyl group reduces solubility, while the furan ring’s π-electron system may alter enzyme interaction. LMM11 shows moderate antifungal activity (MIC₅₀: 100 µg/mL) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound 480–502 3.7 8 114
LMM5 ~500 3.5 9 118
LMM11 ~550 4.1 8 105
4-Fluorophenyl Analog 480.5 3.7 8 114
  • Lipophilicity : The target compound’s XLogP3 (3.7) balances membrane permeability and solubility, outperforming LMM11 (4.1), which may suffer from poor aqueous solubility .
  • Polar Surface Area : All analogs have TPSA > 100 Ų, indicating moderate blood-brain barrier penetration .

Biological Activity

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a benzamide core and a 1,3,4-oxadiazole ring, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H21ClN4O4S. The compound includes an ethylsulfamoyl group and a chlorophenyl moiety, enhancing its chemical diversity and biological activity.

Property Value
Molecular Weight430.5 g/mol
CAS Number533869-35-1
SolubilitySoluble in organic solvents
Target EnzymeCarbonic Anhydrase II

Research indicates that the primary mechanism of action for this compound involves the inhibition of Carbonic Anhydrase II , an enzyme critical for various physiological processes. By interacting with this target, the compound can potentially alter enzyme activity, leading to significant biological effects such as anticancer and antimicrobial activities .

Anticancer Properties

Studies have shown that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, particularly melanoma cells. The compound's ability to inhibit cell proliferation is attributed to its interaction with specific molecular targets within the cancer cells .

Antimicrobial Effects

In addition to its anticancer properties, derivatives of this compound have demonstrated antimicrobial activities. The oxadiazole ring structure is known for contributing to the antimicrobial efficacy of similar compounds. Further studies are needed to elucidate the precise mechanisms behind these effects and their potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

  • Antitumor Activity : A study demonstrated that compounds similar in structure to this compound exhibited significant antitumor effects in clinical settings. Patients receiving benzamide-positive therapies showed prolonged survival rates .
  • Inhibition Studies : In vitro studies indicated that related compounds inhibited RET kinase activity effectively. The presence of the oxadiazole moiety was crucial for enhancing these inhibitory effects against cancer cell proliferation .
  • Toxicity Assessments : Evaluations of cytotoxicity on human embryonic kidney cells revealed that certain derivatives were nontoxic at effective concentrations for their anticancer activities .

Q & A

Q. Key Parameters :

  • Temperature Control : Excess heat during coupling may hydrolyze the sulfamoyl chloride intermediate.
  • Solvent Purity : Anhydrous THF is critical to avoid competing hydrolysis .
  • Stoichiometry : A 1:1.2 molar ratio of oxadiazole amine to benzoyl chloride maximizes yield (typically 65–75%) .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how are spectral contradictions resolved?

Answer:

  • 1H/13C NMR : Verify substituent integration (e.g., benzyl/ethyl protons at δ 3.4–4.1 ppm for sulfamoyl, oxadiazole C=N at ~160 ppm in 13C NMR) .
  • X-ray Diffraction (XRD) : Resolve ambiguities in stereochemistry (e.g., oxadiazole ring planarity) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 509.08) .

Q. Contradiction Resolution :

  • If NMR signals overlap (e.g., benzyl vs. ethyl groups), use 2D-COSY or HSQC to assign protons .
  • Discrepancies in melting points (±5°C) may indicate polymorphic forms, requiring differential scanning calorimetry (DSC) .

Advanced: How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the 2-chlorophenyl group in bioactivity?

Answer:
Methodology :

Analog Synthesis : Replace 2-chlorophenyl with electron-withdrawing (e.g., 4-NO₂) or donating (e.g., 4-OCH₃) groups .

Biological Assays : Test analogs against target pathogens (e.g., Staphylococcus aureus MIC) or cancer cell lines (e.g., MCF-7 IC₅₀).

Computational Modeling : Perform docking studies to compare binding affinities at active sites (e.g., bacterial dihydrofolate reductase) .

Q. Example Findings :

  • The 2-chlorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability compared to unsubstituted analogs (logP ~2.1) .
  • Substitution at the para position reduces antimicrobial activity by 40%, suggesting steric hindrance disrupts target interaction .

Advanced: What strategies mitigate discrepancies in biological activity data across different assay conditions?

Answer:
Common Discrepancies :

  • Variability in MIC values due to differences in bacterial inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL).
  • Inconsistent cytotoxicity results from serum protein binding in cell culture media.

Q. Mitigation Strategies :

Standardize Protocols : Follow CLSI guidelines for antimicrobial assays (fixed inoculum, pH 7.2) .

Include Controls : Use reference compounds (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) to normalize data .

Assess Protein Binding : Perform equilibrium dialysis to quantify free drug concentrations in serum-containing media .

Advanced: How can mechanistic studies differentiate between direct enzyme inhibition and oxidative stress-mediated cytotoxicity for this compound?

Answer:
Experimental Design :

Enzyme Assays : Measure inhibition of purified targets (e.g., topoisomerase II) via fluorescent substrate cleavage .

Reactive Oxygen Species (ROS) Detection : Use DCFH-DA staining in treated cells to quantify ROS levels .

Rescue Experiments : Co-treat with antioxidants (e.g., N-acetylcysteine). If cytotoxicity is reversed, oxidative stress is dominant .

Q. Interpretation :

  • Direct inhibition shows dose-dependent enzyme activity reduction without ROS elevation.
  • Oxidative stress-mediated toxicity correlates with ROS accumulation (>2-fold increase at IC₅₀) .

Basic: What are the recommended storage conditions to ensure compound stability during long-term studies?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Lyophilize and reconstitute in DMSO (10 mM stock) for cell-based assays; avoid aqueous buffers >48 hours .
  • Stability Monitoring : Perform HPLC every 3 months; >95% purity indicates acceptable degradation .

Table 1: Comparative Bioactivity of Structural Analogs

Substituent on OxadiazoleAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
2-Cl (Parent Compound)1.2 (S. aureus)8.5 (MCF-7)
4-NO₂4.812.3
4-OCH₃>2523.7
Data synthesized from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.